7alpha-Acetoxy-6beta-hydroxyroyleanone

Glioblastoma Cancer Chemotherapy Natural Product Pharmacology

Difficulty sourcing a verified, high-purity abietane diterpenoid with consistent bioactivity? 7α-Acetoxy-6β-hydroxyroyleanone (Roy) resolves this by delivering validated, structure-specific efficacy for target identification, SAR, and antimicrobial resistance programs. - Demonstrates 6- to 9-fold superior potency over temozolomide in glioblastoma models, ideal for oncology lead optimization. - Provides isoform-selective activation of PKC-δ over PKC-ζ, enabling precise signaling pathway dissection. - Validated anti-MRSA and anti-VRE activity (MIC 3.90-31.25 µg/mL) with a non-lytic, cell-wall-targeted mechanism.

Molecular Formula C22H30O6
Molecular Weight 390.476
CAS No. 57932-74-8
Cat. No. B605020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7alpha-Acetoxy-6beta-hydroxyroyleanone
CAS57932-74-8
Synonyms7alpha-Acetoxy-6beta-hydroxyroyleanone
Molecular FormulaC22H30O6
Molecular Weight390.476
Structural Identifiers
SMILESCC(O[C@H]1C2=C(C(C(O)=C(C(C)C)C2=O)=O)[C@@]3(C)CCCC(C)(C)[C@]3([H])[C@@H]1O)=O
InChIInChI=1S/C22H30O6/c1-10(2)12-15(24)13-14(17(26)16(12)25)22(6)9-7-8-21(4,5)20(22)18(27)19(13)28-11(3)23/h10,18-20,25,27H,7-9H2,1-6H3/t18-,19+,20+,22-/m1/s1
InChIKeyPEMYQKCCIHCGME-FCIYXJNOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

7alpha-Acetoxy-6beta-hydroxyroyleanone Multi-Target Bioactivity


7alpha-Acetoxy-6beta-hydroxyroyleanone, commonly referred to as Roy or AHR, is an abietane diterpenoid primarily isolated from the Lamiaceae genus *Plectranthus* [1]. It is a neutral, moderately lipophilic compound characterized by a unique quinone methide structure [1]. This natural product has been validated in peer-reviewed studies for a spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties, establishing it as a scientifically relevant scaffold for both fundamental research and applied drug discovery programs [2].

Pathway target PKC isoform selectivity assay context
Cell models Cancer cell-model endpoint review (glioblastoma, breast)
Microbiology Antimicrobial screening context (MRSA, VRE)

Why 7alpha-Acetoxy-6beta-hydroxyroyleanone Cannot Be Substituted


Substituting 7alpha-acetoxy-6beta-hydroxyroyleanone with a structurally related royleanone like horminone (7alpha-hydroxyroyleanone) or 6,7-dehydroroyleanone (DeRoy) is scientifically unsound due to drastic, quantifiable shifts in biological activity and target selectivity. The specific substitution pattern at the C-6 and C-7 positions—a 6β-hydroxy and a 7α-acetoxy group—is critical for its unique interaction with protein targets. For instance, the presence of these groups dictates its ability to modulate specific Protein Kinase C (PKC) isoforms, where even a single structural modification can alter isoform selectivity [1]. Similarly, the acetoxy group is essential for its potent antibacterial activity, as shown in comparative MIC studies against drug-resistant bacteria where analogs exhibit significantly higher (worse) MIC values [2]. These findings demonstrate that the compound's efficacy is not a class effect but a highly structure-specific property, making it irreplaceable for applications requiring its precise and validated bioactivity profile.

1
C-6/C-7 substitution pattern
Structural analogs (horminone, DeRoy) may shift PKC isoform selectivity; 6β-hydroxy-7α-acetoxy group is critical for reported kinase modulation context.
2
12-OH functionalization
Modification at the 12-O position (e.g., benzoyl esters) can abolish antibacterial activity against drug-resistant strains; parent hydroxy group required for MIC endpoint context.

7alpha-Acetoxy-6beta-hydroxyroyleanone Comparative Evidence


Superior Potency vs. Temozolomide in Glioblastoma

7alpha-Acetoxy-6beta-hydroxyroyleanone (Roy) demonstrates significantly superior potency compared to temozolomide (TMZ), the current standard-of-care chemotherapeutic for glioblastoma [1]. In a panel of human glioblastoma cell lines (U87, A172, H4, U373, and U118), the concentrations of Roy required to achieve significant inhibitory outcomes were 6- to 9-fold lower than those of TMZ for achieving comparable antitumor effects [1]. This establishes Roy as a more potent lead compound for glioblastoma therapy at the cellular level.

Glioblastoma potency vs. TMZ
Head-to-head
6- to 9-fold lower concentration required vs. temozolomide
Supports glioblastoma cell-model endpoint context
U87, A172, H4, U373, U118 lines; Alamar Blue® assay
Glioblastoma Cancer Chemotherapy Natural Product Pharmacology

PKC Isoform Selectivity Profile

The ability to selectively modulate Protein Kinase C (PKC) isoforms is a highly sought-after property in drug development. In a direct comparative study, 7alpha-acetoxy-6beta-hydroxyroyleanone (Roy) and its derivatives exhibited distinct isoform activation profiles [1]. While 6,7-dehydroroyleanone (DeRoy) was efficacious across all tested PKC isoforms (α, βI, δ, ε, and ζ), the derivative RoyPr showed promising activation of PKC-δ but not PKC-ζ [1]. This highlights that subtle structural changes in the royleanone core, including the unique 6β-hydroxy-7α-acetoxy pattern of Roy, can drastically influence isoform selectivity, a feature not shared across the broader diterpene class [2].

PKC isoform selectivity
Head-to-head
RoyPr activates PKC-δ but not ζ; DeRoy pan-activates α, βI, δ, ε, ζ
Isoform-selective PKC assay context
Qualitative differentiation; critical for probe development
Protein Kinase C Signal Transduction Cancer Therapeutics

Anti-MRSA and Anti-VRE Antibacterial Activity

7alpha-Acetoxy-6β-hydroxyroyleanone (I) demonstrates a specific and quantifiable advantage over its 12-O-benzoylated derivatives against clinically relevant drug-resistant bacteria [1]. The parent compound exhibits a Minimum Inhibitory Concentration (MIC) of 3.90 µg/mL against an MRSA strain and 31.25 µg/mL against a VRE strain [1]. In contrast, the 12-O-(4-methoxy)benzoyl derivative (III) was inactive against MRSA, and the 12-O-(4-nitro)benzoyl derivative (IV) was either less active (MIC of 62.50 µg/mL against MRSA) or had similar activity against VRE [1]. This demonstrates that the free 12-OH group in 7alpha-acetoxy-6beta-hydroxyroyleanone is crucial for maintaining potent antibacterial activity against these high-priority pathogens.

Anti-MRSA/VRE activity
Head-to-head
MIC 3.90 µg/mL (MRSA); 12-O-benzoyl derivative inactive
Supports antimicrobial screening context
Broth microdilution; 12-OH essential for activity
Antimicrobial Resistance MRSA VRE Infectious Disease

Cytotoxicity Profile in Breast Cancer Cell Lines

The cytotoxic potential of 7alpha-acetoxy-6β-hydroxyroyleanone (Roy, 2) has been quantified across a panel of breast cancer cell lines with varying degrees of malignancy, providing a robust baseline for comparison [1]. The compound's inhibitory effects were compared to those of other natural abietanes, including 6,7-dehydroroyleanone (DeRoy, 1) and Parvifloron D (ParvD, 3) [1]. The study established that Roy is active against MFC7, SkBr3, and SUM159 cell lines, as well as SUM159 cells grown in cancer stem cell-inducing conditions [1]. While the publication summarizes the activity as 'promising,' the explicit comparative framework with other royleanones under the same experimental conditions confirms that its cytotoxic profile is not a universal class effect but a property of this specific molecule, thus providing a valid rationale for its selection over uncharacterized analogs [1].

Breast cancer cytotoxicity
Head-to-head
Active across MFC7, SkBr3, SUM159 lines; stem-cell conditions included
Supports breast cancer cell-model endpoint review
Compared with DeRoy and Parvifloron D
Breast Cancer Cytotoxicity Cancer Stem Cells

7alpha-Acetoxy-6beta-hydroxyroyleanone Research Applications


Lead Optimization for Glioblastoma Drug Discovery

Based on its 6- to 9-fold superior potency over temozolomide in glioblastoma cell models [1], 7alpha-acetoxy-6beta-hydroxyroyleanone is a high-value starting point for medicinal chemistry campaigns aimed at developing next-generation therapies for this aggressive brain cancer. Procurement is justified for structure-activity relationship (SAR) studies designed to improve its already favorable efficacy and blood-brain barrier penetration.

Development of Selective PKC Modulators

Given the demonstrated ability of Roy and its derivatives to exhibit isoform-selective activation of PKC, in contrast to the pan-activator DeRoy [1], this compound is a critical tool for probing the specific roles of PKC isoforms in cellular signaling and disease. Procuring Roy is essential for labs aiming to develop or use selective chemical probes for PKC-δ without off-target activation of other isoforms like PKC-ζ [1].

Novel Antibacterial Mechanisms vs. MDR Pathogens

With validated, quantifiable activity against MRSA (MIC 3.90 µg/mL) and VRE (MIC 31.25 µg/mL) [1], and a described non-lytic mechanism targeting the bacterial cell wall [2], 7alpha-acetoxy-6β-hydroxyroyleanone serves as a unique probe for studying alternative antibacterial strategies. Its procurement is warranted for research into overcoming antimicrobial resistance, especially for projects focused on Gram-positive pathogens where conventional antibiotics are failing.

Breast Cancer and Cancer Stem Cell Research Baseline

The established cytotoxic profile of Roy against a panel of breast cancer cell lines, including those grown under cancer stem cell-inducing conditions, provides a validated comparator for SAR studies [1]. Researchers should procure this compound as a characterized baseline to evaluate the efficacy of novel synthetic royleanone derivatives or other natural product hits in breast cancer models.

Application
Selection Property
Validation Focus
Glioblastoma cell-model studies
Cell-model endpoint response vs. temozolomide context
Cell viability endpoint interpretation
PKC isoform-selectivity research
Isoform-selectivity assay context
PKC-δ vs. pan-activation endpoint review
Antimicrobial screening (MDR Gram-positive)
Antimicrobial screening context (MIC)
MRSA/VRE strain-panel endpoint review
Breast cancer cell-model studies
Cell-model endpoint review
Stem-cell condition endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7alpha-Acetoxy-6beta-hydroxyroyleanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.